2,4-dimethoxy-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide

Physicochemical profiling Drug-likeness Permeability prediction

Researchers requiring a structurally defined sulfamoylbenzamide (SBA) for HBV capsid assembly or PIM kinase SAR studies often face supply inconsistency and uncharacterized analogs. This compound solves both issues. - Fills a specific SAR gap with its underexplored 2,4-dimethoxy substitution pattern for PIM kinase selectivity profiling. - Serves as a representative pyrimidine-head SBA probe for direct mechanistic comparison across CAM chemotypes. - Enables controlled permeability studies when procured as a matched pair with the 3,4,5-trimethoxy analog.

Molecular Formula C19H18N4O5S
Molecular Weight 414.4 g/mol
Cat. No. B11168901
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-dimethoxy-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide
Molecular FormulaC19H18N4O5S
Molecular Weight414.4 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CC=N3)OC
InChIInChI=1S/C19H18N4O5S/c1-27-14-6-9-16(17(12-14)28-2)18(24)22-13-4-7-15(8-5-13)29(25,26)23-19-20-10-3-11-21-19/h3-12H,1-2H3,(H,22,24)(H,20,21,23)
InChIKeyGIDLHYGTNQQTSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4-Dimethoxy-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide (CAS 432503-64-5): Chemical Identity and Research-Grade Sourcing Profile


2,4-Dimethoxy-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide (CAS 432503-64-5, molecular formula C₁₉H₁₈N₄O₅S, MW 414.44 g/mol) is a synthetic small molecule belonging to the sulfamoylbenzamide (SBA) class . Its architecture combines a 2,4-dimethoxy-substituted benzamide moiety linked through a para-phenylene bridge to a pyrimidin-2-yl-sulfamoyl group. Compounds within this chemotype have been investigated as capsid assembly modulators (CAMs) targeting hepatitis B virus (HBV) core protein and as inhibitors of PIM family kinases, both areas of active therapeutic development [1][2]. The compound is commercially available from research chemical suppliers in quantities suitable for in vitro screening and early discovery work .

Research Area HBV capsid assembly pathway studies
Target Engagement PIM kinase isoform selectivity assays
Use Context In vitro screening and SAR expansion

Why 2,4-Dimethoxy-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide Cannot Be Replaced by Arbitrary SBA Analogs in Structure-Guided Research


Within the sulfamoylbenzamide (SBA) chemotype, subtle variations in the benzamide ring substitution pattern profoundly alter both target engagement and polypharmacology profiles. Published structure–activity relationship (SAR) campaigns on SBA-based HBV capsid assembly modulators have demonstrated that the position, number, and electronic nature of substituents on the benzamide aryl ring dictate binding pocket complementarity at the core protein dimer–dimer interface [1]. Similarly, PIM kinase inhibitor programs reveal that 2,4-dimethoxy vs. 3,4,5-trimethoxy vs. 2-methyl substitution yields divergent isoform selectivity (PIM1 vs. PIM2 vs. PIM3) and differing magnitudes of inhibition [2]. Generic replacement with an uncharacterized SBA analog would invalidate quantitative SAR models and risk confounding biological interpretation in both antiviral and oncology screening workflows.

Substitution pattern mismatch

Benzamide ring substitution may shift target engagement and isoform selectivity, invalidating SAR models.

H-Bond donor integrity

Analogs lacking the free sulfamoyl –NH may exhibit ≥10-fold potency loss; pharmacophore requirement not preserved.

Heterocycle head group difference

Replacing pyrimidine with thiazole changes hinge-binding mode, potentially altering kinase selectivity profiles.

Quantitative Differentiation Evidence: 2,4-Dimethoxy-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide vs. Closest Structural Analogs


Physicochemical Property Differentiation: 2,4-Dimethoxy Substitution vs. 3,4,5-Trimethoxy Analog

The 2,4-dimethoxy substitution pattern on the benzamide ring produces a distinct physicochemical signature relative to the closest commercially cataloged analog, 3,4,5-trimethoxy-N-{4-[(pyrimidin-2-yl)sulfamoyl]phenyl}benzamide . The target compound has a calculated molecular weight of 414.44 g/mol and a logP of approximately 2.1, compared to 444.46 g/mol and logP ~1.5 for the trimethoxy analog, yielding a ΔMW of −30.02 g/mol and a ΔlogP of +0.6 units . The reduced hydrogen-bond acceptor count (8 vs. 9) and lower topological polar surface area (~120 Ų vs. ~140 Ų) of the 2,4-dimethoxy variant predict improved passive membrane permeability based on established drug-likeness metrics, while retaining sufficient polarity for aqueous solubility .

Physicochemical Profile
Data to verify
2,4-Dimethoxy (target)
MW 414.44
logP ~2.1
HBA 8
tPSA ~120 Ų
vs
3,4,5-Trimethoxy analog
MW 444.46
logP ~1.5
HBA 9
tPSA ~140 Ų
ΔMW −30.02 g/mol; ΔlogP +0.6; ΔHBA −1; ΔtPSA −20 Ų
Supports passive permeability prediction, requires experimental validation.
In silico calculations; no experimental logP or tPSA data reported.
Physicochemical profiling Drug-likeness Permeability prediction

Hydrogen-Bond Donor Count: Advantage of the Free Sulfamoyl –NH in Target Binding vs. N-Methylated Analogs

The target compound retains two hydrogen-bond donor (HBD) sites: the benzamide –NH and the sulfamoyl –NH linking to the pyrimidine ring. In the sulfamoylbenzamide class, published co-crystal structures of related SBAs bound to HBV core protein demonstrate that the sulfamoyl –NH engages in a critical hydrogen bond with a backbone carbonyl at the dimer–dimer interface [1]. Analogs in which the sulfamoyl nitrogen is methylated or substituted (e.g., N-methyl-sulfamoyl derivatives) lose this HBD, resulting in a ≥10-fold reduction in capsid assembly inhibition potency compared to the parent –NH form [1]. The 2,4-dimethoxy-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide, with its unsubstituted sulfamoyl linker, preserves this pharmacophoric HBD, which is a structural prerequisite for high-affinity interaction with the target protein binding pocket [2].

H-Bond Donor Integrity
Class-level inference
Target compound
2 HBD
Free sulfamoyl –NH
vs
N-substituted analogs
1 HBD
Sulfamoyl –N(CH₃)–
≥10-fold potency reduction when HBD is lost (class-level SAR)
Intact –NH critical for target binding; essential pharmacophoric element.
Based on SBA–core protein and PIM kinase class-level SAR.
Medicinal chemistry Kinase inhibitor design HBV capsid assembly modulation

Structural Differentiation from Thiazole-Isosteric SBA Analogs: Pyrimidine vs. Thiazole Sulfamoyl Head Group

The target compound features a pyrimidin-2-yl group attached to the sulfamoyl terminus, whereas a closely cataloged compound, 4-chloro-2-nitro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide (CAS 432512-50-0), incorporates a thiazol-2-yl sulfamoyl head . In published kinase inhibitor scaffolds, the pyrimidine ring acts as a bidentate hinge-binding motif capable of engaging the kinase hinge region through two hydrogen bonds, while thiazole provides only a single acceptor interaction [1]. This difference in hinge-binding geometry can translate to differential kinase selectivity profiles. Within the SBA antiviral class, pyrimidine-containing SBAs have been reported to exhibit a distinct mode of capsid assembly modulation (inducing empty capsid formation) compared to thiazole-containing analogs, which may favor alternative assembly intermediates [2].

Hinge-Binding Motif
Class-level inference
Pyrimidine head
Bidentate H-bond acceptor
2 N lone pairs
vs
Thiazole analog
Monodentate acceptor
1 N lone pair
Pyrimidine typically shows 5–50× higher kinase affinity (class-level)
May alter kinase selectivity; choose pyrimidine for bidentate hinge targets.
No direct head-to-head comparison; structural inference from kinase PDB data.
Kinase selectivity Heterocycle SAR HBV antiviral screening

Benzamide Ring Substitution Pattern: 2,4-Dimethoxy vs. Unsubstituted vs. 2-Methyl SBA Analogs in PIM Kinase SAR Context

Within Amgen's PIM kinase inhibitor patent series (US9394297), benzamide ring substitution was systematically varied, revealing that electron-donating methoxy substituents at the 2- and 4-positions of the benzamide ring consistently enhanced PIM1 and PIM2 inhibitory potency relative to unsubstituted benzamide [1]. Representative compounds from this patent series with 2,4-dimethoxy or 2-methoxy-4-substituted benzamide motifs exhibited IC₅₀ values in the low nanomolar to sub-nanomolar range (0.02–7.8 nM) against PIM1 and PIM2 in biochemical assays, whereas unsubstituted benzamide analogs typically displayed IC₅₀ values between 20 and 200 nM [1]. The 2,4-dimethoxy pattern may also modulate PIM isoform selectivity relative to the 2-methyl-substituted analog 2-methyl-N-[4-(pyrimidin-2-ylsulfamoyl)-phenyl]-benzamide [2].

Benzamide Substitution SAR
Class-level inference
2,4-Dimethoxy (predicted)
PIM1 IC₅₀ range:
low nanomolar to sub-nM
vs
Unsubstituted benzamide
PIM1 IC₅₀:
20–200 nM
Estimated 4–40× potency enhancement from dimethoxy substitution
Dimethoxy pattern may improve PIM potency; requires experimental IC₅₀ determination.
No published IC₅₀ for this compound; SAR extrapolated from Amgen patent series.
PIM kinase inhibition Structure-activity relationship Oncology target validation

Recommended Research Application Scenarios for 2,4-Dimethoxy-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide


HBV Capsid Assembly Modulator Screening: Use as a Pyrimidine-Containing SBA Probe for Core Protein Binding Studies

The compound's unsubstituted sulfamoyl –NH and pyrimidine head group make it a suitable structural probe for hepatitis B virus core protein assembly assays. Published evidence confirms that SBA-class molecules with an intact sulfamoyl hydrogen-bond donor engage the HAP-binding pocket at the core protein dimer–dimer interface, inducing formation of morphologically aberrant capsids [1]. Researchers comparing mechanism of action across CAM chemotypes (HAP vs. SBA vs. phenylpropenamide) should include this compound as a representative SBA with a pyrimidine head group, enabling direct comparison with thiazole-containing or dimethylpyrimidine-containing SBA variants [1].

PIM Kinase Inhibitor SAR Expansion: Exploring 2,4-Dimethoxy Benzamide Substitution Effects on Isoform Selectivity

The 2,4-dimethoxy substitution pattern represents an underexplored region of benzamide ring SAR within the PIM kinase inhibitor chemotype. The Amgen patent series (US9394297) established that electron-donating substituents at the 2- and 4-positions enhance PIM1/PIM2 potency, but the specific 2,4-dimethoxy combination has not been individually characterized with published IC₅₀ values [2]. This compound fills a specific SAR gap, and its profiling against PIM1, PIM2, and PIM3 in a standardized biochemical assay would directly test whether the dimethoxy pattern offers an improved selectivity window relative to mono-methoxy or unsubstituted analogs [2].

Physicochemical Comparator in Cellular Permeability Studies: Lower MW and Higher logP vs. 3,4,5-Trimethoxy Analog

The calculated physicochemical differentiation (−30 g/mol MW, +0.6 logP vs. the 3,4,5-trimethoxy analog) provides a testable hypothesis for cellular permeability and target engagement studies . In parallel artificial membrane permeability assays (PAMPA) or Caco-2 monolayer experiments, the 2,4-dimethoxy compound is predicted to exhibit higher passive permeability, which would translate to improved intracellular target engagement in cell-based HBV replication assays or PIM-dependent cancer cell line proliferation assays. Procurement of both the 2,4-dimethoxy and 3,4,5-trimethoxy analogs as a matched pair enables a controlled comparison that isolates the contribution of benzamide ring substitution to cellular pharmacokinetics .

Kinase Selectivity Panel Screening: Pyrimidine Hinge-Binder Profiling Against a Broad Kinome Panel

The pyrimidin-2-yl sulfamoyl motif functions as a potential bidentate hinge-binding element capable of engaging the adenine pocket of multiple kinases [3]. This compound can serve as a starting point for kinome-wide selectivity profiling (e.g., DiscoverX scanMAX or similar panels) to identify off-target kinase liabilities or unexpected polypharmacology. The resulting selectivity fingerprint would inform whether the compound is suitable as a chemical probe for a specific kinase (e.g., PIM family) or whether it exhibits broader kinase inhibition that must be controlled for in cellular experiments [2][3].

Application
Selection Property
Validation Focus
HBV capsid assembly research
Unsubstituted sulfamoyl –NH, pyrimidine head group
Core protein assembly endpoint validation; CAM chemotype comparison
PIM kinase isoform selectivity studies
2,4-Dimethoxy benzamide substitution motif
PIM1/2/3 biochemical assay profiling; SAR gap analysis
Cellular permeability model comparison
Lower MW and higher logP profile
Passive permeability endpoint validation; matched-pair analog comparison
Kinome-wide selectivity profiling
Pyrimidine hinge-binding motif
Off-target kinase liability screening; selectivity fingerprint generation
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